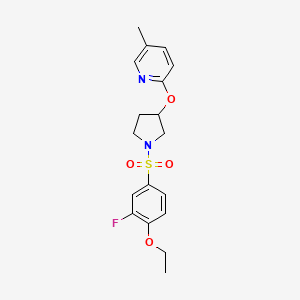

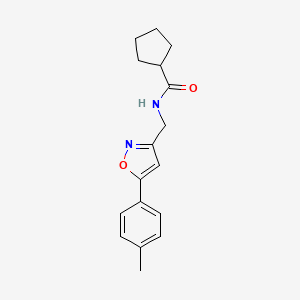

(S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives often involves multistep synthetic routes including acylation, sulfonation, and substitution reactions. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is prepared through a three-step process from piperidin-4-ylmethanol with an overall yield of 20.2% (Min Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives can be elucidated using various spectroscopic techniques such as 1H NMR, MS, and high-resolution mass spectrometry. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined through single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure incorporating a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

Tert-butyl piperidine-1-carboxylate derivatives engage in various chemical reactions, including multi-coupling reactions, which enable the synthesis of highly functionalized sulfones and other complex molecules. An example is the reaction of 3-bromo-2-(tert-butylsulfonyl)-1-propene with various electrophiles, yielding unsaturated sulfones (P. Auvray et al., 1985).

科学的研究の応用

Chemical Synthesis and Drug Design

(S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and drug design. A notable research direction is the synthesis of aminoalkanolic derivatives of xanthone with potential antiepileptic activity. Compounds such as 3-(tert.-butyl-amino) and 3-[N-methyl-(tert.-butyl)-amino] substituted 2-hydroxy-1-(2-xanthonoxy)-propane have shown promising results in anticonvulsant tests (Marona, Górka, & Szneler, 1998). Similarly, novel 1‐Aryl‐3‐[(4‐benzyl)piperidine‐1‐yl]propane derivatives have been synthesized and evaluated for their antidepressant-like effects, demonstrating significant decrease in immobility behaviour, indicative of potential antidepressant properties (Köksal & Bilge, 2007).

Pharmacology and Therapeutic Applications

In pharmacological research, derivatives of (S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate are utilized to explore new therapeutic potentials. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as selective 5-HT7 receptor antagonists or multifunctional agents, offering potential in treating complex diseases. These compounds, such as 31 and 33, have demonstrated distinct antidepressant-like and pro-cognitive properties in vivo, highlighting their therapeutic potential for CNS disorders (Canale et al., 2016).

Metabolism and Toxicological Studies

The compound and its related structures have been a subject of metabolism and toxicological studies. For instance, tert-Butylhydroquinone (TBHQ), an antioxidant used in food, and its metabolism, focusing on the formation of potentially nephrotoxic sulfur-containing metabolites, have been studied to understand its toxicity to kidney and bladder (Peters et al., 1996). Moreover, water-soluble sulfonamides incorporating beta-alanyl moieties, possessing intraocular pressure lowering properties, have been synthesized and evaluated, indicating the compound's role in developing topical antiglaucoma medication (Supuran et al., 2000).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

特性

IUPAC Name |

tert-butyl (3S)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFNBUBXZMDBR-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)